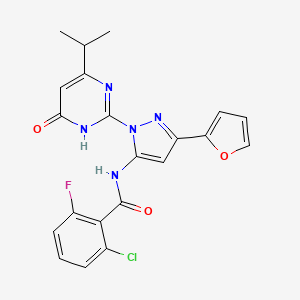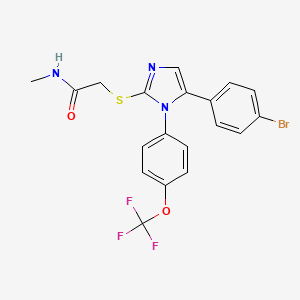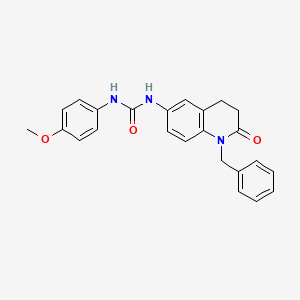
Tert-butyl (5-ethynylpyridin-3-yl)carbamate
Übersicht
Beschreibung
Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The InChI code for Tert-butyl (5-ethynylpyridin-3-yl)carbamate is 1S/C12H14N2O2/c1-5-9-6-10 (8-13-7-9)14-11 (15)16-12 (2,3)4/h1,6-8H,2-4H3, (H,14,15) .Physical And Chemical Properties Analysis
Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Tert-butyl (5-ethynylpyridin-3-yl)carbamate has been utilized in the synthesis of complex organic compounds and the study of crystal structures. For example, it played a role in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating the utility of tert-butyl carbamate derivatives in the creation of compounds with specific stereochemistry. This compound's role in synthesis highlights its importance in organic chemistry, particularly in constructing molecules with precise structural configurations (Weber et al., 1995).
Photocatalytic Applications
The photocatalytic amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a related compound, illustrates the potential of tert-butyl carbamate derivatives in photocatalyzed reactions. This research opens new pathways for constructing 3-aminochromones and amino pyrimidines, expanding the scope of photocatalysis in organic synthesis (Wang et al., 2022).
Ynimide-Based Aminoethylation
Di-tert-butyl ethynylimidodicarbonate, a compound structurally related to tert-butyl (5-ethynylpyridin-3-yl)carbamate, has been demonstrated as a valuable reagent for β-aminoethylation, showing the flexibility of tert-butyl carbamate derivatives in synthetic chemistry. This reagent facilitates the introduction of ethyleneamine groups into various organic electrophiles, showcasing the versatility of tert-butyl carbamate derivatives in enhancing synthetic routes (Beveridge et al., 2020).
Hydrogen and Halogen Bonding
The study of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, compounds related to tert-butyl (5-ethynylpyridin-3-yl)carbamate, has provided insights into the simultaneous hydrogen and halogen bonds involving carbonyl groups. This research contributes to a deeper understanding of molecular interactions, which are crucial for designing new materials and pharmaceuticals (Baillargeon et al., 2017).
Catalysis and Green Chemistry
Tert-butyl (5-ethynylpyridin-3-yl)carbamate and its derivatives have potential applications in catalysis and green chemistry. For instance, the iodine–pyridine–tert-butylhydroperoxide system has been developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, highlighting the role of tert-butyl carbamate derivatives in environmentally friendly chemical processes (Zhang, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-ethynylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIQHZDUOWFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2713598.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2713599.png)
![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)
![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2713603.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)

![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)
![5-bromo-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2713619.png)